3,5-Dichlorophenylzinc iodide

Catalog No.
S1909884
CAS No.
312692-86-7
M.F
C6H3Cl2IZn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenylzinc iodide

CAS Number

312692-86-7

Product Name

3,5-Dichlorophenylzinc iodide

IUPAC Name

1,3-dichlorobenzene-5-ide;iodozinc(1+)

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

HIWLJUNTNGOHMX-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I

3,5-Dichlorophenylzinc iodide (CAS 312692-86-7) is a highly chemoselective organometallic reagent primarily utilized in palladium- and nickel-catalyzed Negishi cross-coupling reactions. Typically supplied as a 0.5 M solution in anhydrous tetrahydrofuran (THF), it serves as a direct source of the 3,5-dichlorophenyl nucleophile. Its defining procurement value lies in its attenuated nucleophilicity compared to alkali metal organometallics, which grants it exceptional functional group tolerance. This enables the late-stage installation of the 3,5-dichlorophenyl motif into complex, highly functionalized electrophiles without the need for protecting group chemistry, making it a critical reagent for advanced pharmaceutical intermediates and specialized materials synthesis [1].

Substituting 3,5-dichlorophenylzinc iodide with its Grignard analog (3,5-dichlorophenylmagnesium bromide) or Suzuki counterpart (3,5-dichlorophenylboronic acid) frequently leads to process failures in complex syntheses. Grignard reagents possess high nucleophilicity that indiscriminately attacks electrophilic functional groups—such as esters, ketones, and nitriles—resulting in catastrophic yield losses to side-products. Conversely, while 3,5-dichlorophenylboronic acid is stable, Suzuki-Miyaura couplings strictly require aqueous basic conditions (e.g., Na2CO3 or K3PO4), which can induce base-catalyzed hydrolysis of sensitive esters or epimerization of alpha-chiral centers. The zinc iodide reagent bypasses both failure modes by operating under strictly anhydrous, base-free, and chemoselective conditions, preserving fragile molecular architectures.

Chemoselective Cross-Coupling in the Presence of Electrophilic Groups

Arylzinc iodides exhibit vastly superior chemoselectivity compared to their corresponding Grignard reagents. In direct comparisons of cross-coupling reactions involving electrophiles bearing sensitive ester or ketone moieties, arylzinc iodides routinely achieve >85% yields of the desired biaryl product. In stark contrast, attempting the same coupling with arylmagnesium bromides results in <15% cross-coupling yield due to rapid, competitive nucleophilic addition to the carbonyl groups. This mandates the use of 3,5-dichlorophenylzinc iodide when functionalizing unprotected, carbonyl-rich substrates .

Evidence DimensionCross-coupling yield with carbonyl-containing electrophiles
Target Compound Data>85% yield (arylzinc iodide class)
Comparator Or Baseline<15% yield (arylmagnesium bromide class)
Quantified Difference>70% absolute yield improvement
ConditionsPd-catalyzed cross-coupling at room temperature to 50 °C in THF

Eliminates the need for costly and time-consuming protection/deprotection steps in multi-step syntheses.

Avoidance of Base-Catalyzed Degradation

A primary procurement driver for 3,5-dichlorophenylzinc iodide over 3,5-dichlorophenylboronic acid is its compatibility with base-sensitive substrates. Suzuki couplings require stoichiometric aqueous base, which typically causes 10–30% degradation (hydrolysis or epimerization) in sensitive substrates like lactones or alpha-chiral ketones. Negishi couplings utilizing arylzinc iodides proceed under strictly neutral, anhydrous conditions, reducing base-induced substrate degradation to 0% and maximizing the recovery of intact, complex molecular frameworks [1].

Evidence DimensionBase-induced substrate degradation rate
Target Compound Data0% degradation (neutral, anhydrous Negishi conditions)
Comparator Or Baseline10–30% degradation (standard aqueous basic Suzuki conditions)
Quantified DifferenceComplete elimination of base-catalyzed side reactions
ConditionsCross-coupling of base-sensitive electrophiles (e.g., lactones, epimerizable ketones)

Secures high yields and high enantiomeric purity when coupling highly functionalized, base-sensitive pharmaceutical intermediates.

Room Temperature Coupling with Unactivated Aryl Chlorides

Arylzinc iodides demonstrate exceptional transmetalation efficiency, allowing them to couple with less reactive aryl chlorides at room temperature when paired with appropriate Ni- or Pd-catalysts. Under these mild conditions, arylzinc iodides can achieve up to 88% yield. In contrast, standard boronic acids often require elevated temperatures (>80 °C) to activate aryl chlorides, which can thermally stress the reaction mixture and reduce overall process viability for thermally labile compounds [1].

Evidence DimensionRequired reaction temperature for aryl chloride activation
Target Compound DataRoom temperature (20–25 °C) with up to 88% yield
Comparator Or Baseline>80 °C heating required (standard boronic acid Suzuki protocols)
Quantified Difference~60 °C reduction in processing temperature
ConditionsNi- or Pd-catalyzed cross-coupling with aryl chlorides

Lowers energy costs and prevents thermal degradation of sensitive intermediates during large-scale manufacturing.

Late-Stage Pharmaceutical Functionalization

Because of its high functional group tolerance, this reagent is ideal for installing the 3,5-dichlorophenyl group into advanced API intermediates containing unprotected esters, amides, or ketones, where Grignard reagents would cause destructive side reactions.

Synthesis of Base-Sensitive Chiral Ligands and Materials

The neutral, base-free Negishi conditions make this compound the preferred choice over boronic acids when synthesizing chiral biaryl ligands or liquid crystal precursors that are prone to base-catalyzed epimerization or hydrolysis [1].

Room-Temperature Coupling with Unactivated Aryl Chlorides

In processes constrained by the thermal instability of the electrophile, this reagent enables efficient C-C bond formation at room temperature using modern Ni- or Pd-catalysis, avoiding the harsh heating required by alternative coupling methods[2].

Dates

Last modified: 08-16-2023

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